molecular formula C25H32O2 B11930592 17-Ethynylestradiol cyclopentyl ether

17-Ethynylestradiol cyclopentyl ether

Cat. No.: B11930592
M. Wt: 364.5 g/mol
InChI Key: PWZUUYSISTUNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethynylestradiol cyclopentyl ether, also known as Quinestrol, is a synthetic estrogen compound. It is a derivative of ethinylestradiol, where the hydroxyl group at the 3-position is replaced by a cyclopentyl ether group. This modification enhances its oral bioavailability and prolongs its duration of action. Quinestrol is primarily used in hormone replacement therapy and as a contraceptive agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynylestradiol cyclopentyl ether involves the etherification of 17-ethynylestradiol with cyclopentyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 17-Ethynylestradiol cyclopentyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethylated derivatives .

Scientific Research Applications

17-Ethynylestradiol cyclopentyl ether has a wide range of scientific research applications:

Mechanism of Action

17-Ethynylestradiol cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Comparison: 17-Ethynylestradiol cyclopentyl ether is unique due to its cyclopentyl ether group, which enhances its oral bioavailability and prolongs its duration of action compared to other synthetic estrogens. This makes it particularly effective for long-term hormone replacement therapy and contraceptive use .

Properties

IUPAC Name

3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUUYSISTUNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859296
Record name 3-(Cyclopentyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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